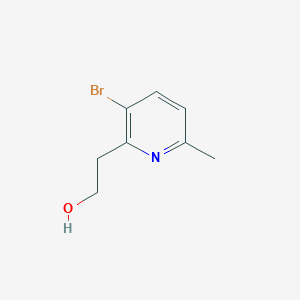

2-(3-Bromo-6-methylpyridin-2-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-6-methylpyridin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-6-2-3-7(9)8(10-6)4-5-11/h2-3,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLARCQHIJVJJRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Br)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Bromo 6 Methylpyridin 2 Yl Ethanol and Analogues

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical and efficient synthetic route.

Approaches from 3-Bromo-6-methylpicolinonitrile Derivatives

One logical precursor for the synthesis of 2-(3-Bromo-6-methylpyridin-2-yl)ethanol is 3-Bromo-6-methylpicolinonitrile, also known as 3-bromo-6-methylpyridine-2-carbonitrile. The retrosynthetic disconnection involves the transformation of the ethanol (B145695) group at the 2-position back to a nitrile group.

The forward synthesis from this precursor could involve a two-step process. First, the nitrile group can be converted to a ketone through a Grignard reaction with a methylmagnesium halide (e.g., CH₃MgBr) masterorganicchemistry.comkhanacademy.orgkhanacademy.org. This would yield an intermediate ketone, (3-bromo-6-methylpyridin-2-yl)(methyl)ketone. Subsequent reduction of this ketone would produce the target secondary alcohol. Alternatively, a more direct approach might involve the controlled reduction of the nitrile to the corresponding aldehyde, (3-bromo-6-methylpyridin-2-yl)carbaldehyde, followed by the addition of a methyl Grignard reagent to form the desired ethanol derivative.

A summary of potential transformations from 3-Bromo-6-methylpicolinonitrile is presented in the table below.

| Starting Material | Intermediate | Reaction Type | Final Product |

| 3-Bromo-6-methylpicolinonitrile | (3-bromo-6-methylpyridin-2-yl)(methyl)ketone | Grignard Reaction & Reduction | This compound |

| 3-Bromo-6-methylpicolinonitrile | (3-bromo-6-methylpyridin-2-yl)carbaldehyde | Controlled Reduction & Grignard Addition | This compound |

Strategies Utilizing 5-Bromo-2-methylpyridine and Related Pyridines

Another potential starting material is 5-Bromo-2-methylpyridine mdpi.com. This approach is more complex as it requires the introduction of the ethanol group at the 2-position and the relocation or introduction of the bromine atom to the 3-position. A plausible route could involve the ortho-lithiation of 2-methylpyridine, directed by the nitrogen atom, followed by the introduction of a two-carbon unit. Subsequent bromination would need to be highly regioselective to yield the 3-bromo isomer. The synthesis of various pyridine (B92270) derivatives often utilizes palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which can be employed to build more complex structures from brominated pyridine precursors mdpi.com.

Incorporating the Ethanol Moiety through C-C Bond Formation

The formation of the carbon-carbon bond to introduce the ethanol side chain is a critical step in the synthesis. A common and effective method for creating a C-C bond and introducing a hydroxyethyl (B10761427) group is the reaction of an organometallic reagent with ethylene (B1197577) oxide. In this context, a key intermediate would be a 2-lithiated or 2-Grignard derivative of 3-bromo-6-methylpyridine.

This organometallic intermediate can be generated from 2,3-dibromo-6-methylpyridine through a selective metal-halogen exchange at the 2-position. The subsequent reaction with ethylene oxide would open the epoxide ring and, after an acidic workup, yield the desired this compound. This method is advantageous as it builds the ethanol side chain in a single, efficient step.

Direct Synthesis and Optimization Studies

Direct synthesis methods aim to introduce the required functional groups in a more streamlined fashion, often involving the functionalization of C-H bonds.

Benzylic C(sp³)–H Functionalization Approaches

An alternative strategy involves the direct functionalization of a methyl group on a pre-existing brominated pyridine ring. The starting material for this approach could be 3-bromo-2,6-lutidine (3-bromo-2,6-dimethylpyridine). The challenge lies in the selective functionalization of only one of the two methyl groups.

Recent advances in C-H activation and functionalization offer potential solutions researchgate.netnih.govwisc.edursc.orgnih.gov. Palladium-catalyzed reactions, for instance, have been shown to be effective for the intramolecular activation of benzylic C-H bonds rsc.org. By choosing the appropriate directing group and reaction conditions, it may be possible to achieve selective hydroxymethylation of one of the methyl groups, which could then be further elaborated to the ethanol moiety.

Reductive Methodologies for Alcohol Formation

In synthetic routes that proceed through a carbonyl intermediate, such as an aldehyde, ketone, or ester, the final step is the reduction of this group to the alcohol. A variety of reducing agents are available for this transformation.

For the reduction of a ketone intermediate, such as (3-bromo-6-methylpyridin-2-yl)(methyl)ketone, common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would be effective. The choice of reagent would depend on the presence of other functional groups in the molecule that might also be susceptible to reduction. Given the presence of a bromo substituent, milder conditions are generally preferred to avoid undesired side reactions.

Similarly, if the synthesis proceeds through an ester, such as methyl (3-bromo-6-methylpyridin-2-yl)acetate, a more powerful reducing agent like LiAlH₄ would be required to reduce the ester to the primary alcohol. The table below summarizes common reductive transformations.

| Carbonyl Precursor | Reducing Agent | Product |

| Aldehyde | NaBH₄ or LiAlH₄ | Primary Alcohol |

| Ketone | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Ester | LiAlH₄ | Primary Alcohol |

| Carboxylic Acid | LiAlH₄ or BH₃ | Primary Alcohol |

The synthesis of the closely related compound, (3-Bromo-6-methylpyridin-2-yl)methanol (B6314754), has been reported, indicating the viability of these general synthetic strategies in this particular chemical space myskinrecipes.com. The extension of these methods to the synthesis of this compound is a logical progression in the exploration of functionalized pyridine derivatives.

Multi-step Convergent and Divergent Synthesis Strategies

The synthesis of functionalized pyridines such as this compound often relies on multi-step strategies that can be categorized as either convergent or divergent. These approaches provide flexibility in accessing the target molecule and a variety of its analogues for further study.

A divergent synthesis strategy begins with a common intermediate that is subsequently elaborated into a library of related compounds. Starting with a core structure like 2-bromo-6-methylpyridine, various functional groups can be introduced. For example, the ethanol side chain could be installed, followed by bromination at the 3-position. Alternatively, a precursor like (3-bromo-6-methylpyridin-2-yl)methanol can be a focal point for divergence. myskinrecipes.com From this common intermediate, the hydroxyl group can be manipulated to generate a range of derivatives, or the bromo- and methyl- groups can be altered, leading to a diverse set of analogues. This method is particularly efficient for structure-activity relationship (SAR) studies.

| Strategy Type | Description | Example Pathway for this compound |

| Convergent | Independent synthesis of key fragments followed by late-stage coupling. | Synthesis of a 3-bromo-6-methyl-2-lithiopyridine intermediate, followed by reaction with ethylene oxide. |

| Divergent | Elaboration of a common intermediate to produce a library of analogues. | Starting from 2,6-lutidine, proceed through bromination and functionalization at the 2-position to create the ethanol side chain and other derivatives. |

Exploration of Alternative Synthetic Pathways

Beyond traditional multi-step syntheses, modern organic chemistry explores alternative pathways that can offer improved efficiency, selectivity, and sustainability. For a molecule like this compound, photochemical and electrochemical methods represent promising areas of investigation.

Photochemical reactions utilize light energy to promote transformations that may be difficult to achieve through thermal methods. nih.gov The synthesis of pyridylmethanols and their derivatives can potentially be achieved through the photochemical transformation of pyridinium (B92312) salts. researchgate.net This approach involves the irradiation of a suitably substituted pyridinium salt, which can lead to remarkable molecular rearrangements and the formation of complex structures. researchgate.net

For example, a potential photochemical route could involve the preparation of an N-substituted 3-bromo-6-methylpyridinium salt. Upon irradiation, this salt could undergo a photo-induced rearrangement or reaction with a solvent like methanol (B129727) to introduce a hydroxymethyl group. While direct synthesis of the ethanol side chain might be more complex, photochemical methods could be employed to generate a key intermediate, such as a pyridylmethanol, which is then converted to the desired ethanol derivative in a subsequent step. The high degree of molecular complexity that can be achieved in a single photochemical step makes this an attractive, albeit challenging, avenue for exploration. nih.gov

Table of Potential Photochemical Precursors:

| Precursor Compound | Potential Photochemical Transformation | Target Intermediate |

| N-Alkoxy-3-bromo-6-methylpyridinium salt | Photo-rearrangement and hydrolysis | (3-Bromo-6-methylpyridin-2-yl)methanol |

| 3-Bromo-6-methylpyridine N-oxide | Irradiation in the presence of an ethanol source | This compound |

Electrochemical synthesis, or electrosynthesis, uses electrical current to drive chemical reactions, often avoiding the need for harsh reagents and providing unique reactivity. This methodology is increasingly recognized as a powerful tool for sustainable chemistry. researchgate.net For the synthesis of this compound, electrochemistry could be applied to the crucial bromination step of the pyridine ring.

The electrochemical synthesis of brominated heterocyclic compounds has been demonstrated. researchgate.netrsc.org For instance, an undivided cell could be used for the co-electrolysis of a pyridine derivative and a bromine source. This method can proceed under mild conditions without the need for external chemical oxidants. researchgate.net A potential strategy would involve the electrochemical bromination of a 6-methyl-2-pyridinylethanol precursor. The regioselectivity of this bromination would be a critical factor to control.

Furthermore, electrochemical methods can be used for the functionalization of the pyridine ring itself. acs.orgnih.gov By carefully controlling the electrode potential, specific C-H bonds can be activated for subsequent reactions. This could open up novel pathways for constructing the substituted pyridine core of the target molecule. The use of inexpensive reagents and the potential for scalability make electrochemical methods a highly attractive option for the synthesis of bromopyridines and their derivatives. nih.gov

Table of Electrochemical Synthesis Approaches:

| Electrochemical Method | Application in Synthesis | Potential Advantages |

| Anodic Bromination | Introduction of the bromine atom onto the 6-methyl-2-pyridinylethanol precursor. | Avoids harsh chemical brominating agents; high atom economy. |

| Cathodic Reduction | Functionalization of a pre-brominated pyridine by generating a reactive intermediate. | Can enable transformations not easily achieved by traditional methods. |

| Paired Electrosynthesis | Simultaneous oxidation and reduction reactions in an undivided cell to improve efficiency. | Increased process efficiency and reduced energy consumption. |

Chemical Reactivity and Transformation of 2 3 Bromo 6 Methylpyridin 2 Yl Ethanol

Reactions Involving the Bromine Substituent

Cross-Coupling Reactions (e.g., Suzuki, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon bonds, and the bromine atom of 2-(3-Bromo-6-methylpyridin-2-yl)ethanol serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. wikipedia.orglibretexts.org In a typical reaction, this compound would be reacted with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org The choice of ligand, base, and solvent is crucial for achieving high yields, especially with heteroaromatic substrates. researchgate.net The reaction proceeds via a catalytic cycle involving oxidative addition of the bromopyridine to the palladium(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Similarly, the Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. nih.govwikipedia.org Organozinc compounds are often more reactive than their organoboron counterparts, which can lead to faster reaction times. wikipedia.org This method is particularly effective for coupling with a broad range of partners, including those with sp³, sp², and sp hybridized carbon atoms. wikipedia.org The reaction involving this compound would follow a similar palladium- or nickel-catalyzed cycle to that of the Suzuki reaction. nih.gov

Table 1: Representative Conditions for Cross-Coupling Reactions

| Reaction | Catalyst/Ligand | Base | Solvent | Coupling Partner |

|---|---|---|---|---|

| Suzuki | Pd(OAc)₂ / SPhos | Na₂CO₃ | Ethanol (B145695)/Water | Arylboronic acid |

| Negishi | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | None | THF or Dioxane | Organozinc halide |

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, a reactivity that is enhanced by the presence of a good leaving group like bromine. In Nucleophilic Aromatic Substitution (SNAr), a strong nucleophile can directly displace the bromide ion. chemscene.com This reaction typically requires the presence of electron-withdrawing groups to stabilize the negatively charged intermediate (a Meisenheimer complex), although the inherent electron-deficient nature of the pyridine ring itself facilitates this process.

For this compound, this reaction would allow for the introduction of various nucleophiles, such as alkoxides, thiolates, or amines, at the C-3 position of the pyridine ring. The reaction is often carried out at elevated temperatures and may be promoted by a strong base to generate a more potent nucleophile. A related compound, 2-[(3-Bromopyridin-2-yl)amino]ethanol, highlights the utility of this substitution pattern. rsc.org

Reductive Debromination and Hydrogenation Studies

The bromine atom can be selectively removed through reductive debromination, replacing it with a hydrogen atom. A common and efficient method for this transformation is catalytic hydrogenation. academie-sciences.fr Treating this compound with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst, typically in the presence of a base like sodium acetate (B1210297) or triethylamine (B128534) to neutralize the HBr byproduct, would yield 2-(6-methylpyridin-2-yl)ethanol. This process is generally chemoselective, leaving other functional groups like the alcohol intact. academie-sciences.fr

Simultaneously, under more forcing conditions (higher pressure and temperature), catalytic hydrogenation can also reduce the pyridine ring itself to a piperidine (B6355638) ring. libretexts.org The choice of catalyst (e.g., Palladium, Platinum, or Rhodium) and reaction conditions dictates the outcome, allowing for either selective debromination or complete saturation of the heterocyclic ring. mdpi.com

Transformations of the Ethanol Moiety

The primary alcohol of the ethanol side chain offers a second site for chemical modification, independent of the pyridine ring's reactivity. Standard alcohol transformations such as oxidation, esterification, and etherification can be readily applied.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Partial oxidation to the corresponding aldehyde , (3-Bromo-6-methylpyridin-2-yl)acetaldehyde, can be achieved using mild, controlled oxidizing agents. Reagents such as Pyridinium (B92312) Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) are effective for this transformation, preventing over-oxidation to the carboxylic acid. The selective oxidation of a similar compound, 2-(2-hydroxyethyl)pyridine, to its aldehyde has been explored, though it can be challenging. google.com

Full oxidation to the carboxylic acid , (3-Bromo-6-methylpyridin-2-yl)acetic acid, is accomplished using stronger oxidizing agents. A common method involves heating the alcohol with an acidified solution of potassium dichromate(VI) or chromium trioxide (Jones reagent). Manganese-based catalysts in the presence of peracetic acid have also been shown to be effective for converting primary alcohols directly to carboxylic acids. rsc.org

Table 2: Oxidation of the Ethanol Moiety

| Desired Product | Reagent | Conditions |

|---|---|---|

| Aldehyde | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature |

| Aldehyde | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature |

| Carboxylic Acid | K₂Cr₂O₇ / H₂SO₄ | Heat (Reflux) |

| Carboxylic Acid | Mn(OAc)₂ / Picolinic Acid / Peracetic Acid | MeCN, 0 °C to Room Temp |

Esterification and Etherification Reactions (e.g., Formate (B1220265) formation)

The hydroxyl group of the ethanol side chain can readily undergo esterification and etherification.

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride). For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine would yield the corresponding acetate ester. The formation of a formate ester, specifically, can be achieved by reacting the alcohol with formic acid, often with a dehydrating agent or an acid catalyst to drive the equilibrium towards the product. Alternatively, transesterification with ethyl formate, catalyzed by an acid resin like Amberlyst-15, provides another route to the formate ester.

Etherification , to form an ether linkage, can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether bond.

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound is a key determinant of its chemical personality, conferring basicity and the ability to coordinate with metal ions.

Coordination Chemistry and Ligand Formation

Pyridine and its derivatives are well-established ligands in coordination chemistry, readily forming complexes with a wide range of metal ions. jscimedcentral.comwikipedia.org The nitrogen atom acts as a Lewis base, donating its lone pair of electrons to a metal center. In the case of this compound, the presence of the ethanol side chain introduces the possibility of chelation, where both the pyridine nitrogen and the hydroxyl oxygen can bind to the same metal ion, forming a stable chelate ring.

This bidentate coordination mode has been observed in related compounds. For example, 2-(pyridin-2-yl)ethanol can act as a chelating N,O-ligand in complexes with nickel(II). nih.gov It is therefore highly probable that this compound can behave similarly, forming stable complexes with various transition metals. The formation of such complexes can significantly alter the electronic and steric properties of the molecule, which can be useful in catalysis and materials science. nih.govacs.org

The coordination properties can be influenced by the electronic effects of the substituents on the pyridine ring. The bromo group, being electron-withdrawing, may slightly reduce the electron density on the nitrogen atom, thereby affecting its donor strength. Conversely, the methyl group is weakly electron-donating.

Table 2: Potential Coordination Behavior of this compound

| Metal Ion (Example) | Potential Coordination Mode | Resulting Complex Type |

| Ni(II) | Bidentate (N, O-chelation) | Octahedral or Square Planar |

| Pd(II) | Monodentate (N-coordination) or Bidentate | Square Planar |

| Cu(I)/Ag(I) | Monodentate (N-coordination) | Linear or Tetrahedral |

Protonation and Brønsted Basicity Studies

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons that can accept a proton, thereby exhibiting Brønsted-Lowry basicity. The basicity of pyridine and its derivatives is influenced by the electronic nature of the substituents on the ring. stackexchange.comscribd.com

Electron-donating groups, such as the methyl group at the 6-position, tend to increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity (higher pKa). Conversely, electron-withdrawing groups, like the bromo group at the 3-position, decrease the electron density on the nitrogen, leading to a decrease in basicity (lower pKa). scribd.com

Table 3: Predicted Electronic Effects on the Basicity of this compound

| Substituent | Position | Electronic Effect | Predicted Impact on Basicity |

| Bromo | 3 | Electron-withdrawing (-I) | Decreases basicity |

| Methyl | 6 | Electron-donating (+I, hyperconjugation) | Increases basicity |

| Ethanol | 2 | Weakly electron-withdrawing (-I) | Slightly decreases basicity |

Derivatization Strategies and Applications in Advanced Chemical Synthesis

Preparation of Functionalized Derivatives

The derivatization of "2-(3-Bromo-6-methylpyridin-2-yl)ethanol" can be systematically approached by targeting its distinct structural components: the pyridine (B92270) ring and the ethanol (B145695) side chain. These modifications are crucial for fine-tuning the molecule's properties and for its subsequent application in the synthesis of more complex structures.

The bromine atom on the pyridine ring of "this compound" is a key feature that allows for the introduction of a wide array of functionalities through cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose. libretexts.orgwikipedia.org This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the bromo-substituted pyridine and an organoboron compound, such as a boronic acid or a boronate ester. organic-chemistry.org

This strategy allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position of the pyridine ring. The reaction conditions for Suzuki-Miyaura coupling are generally mild and tolerant of a variety of functional groups, making it a highly versatile tool for derivatization. nih.gov The choice of palladium catalyst, ligand, base, and solvent system is critical for optimizing the reaction yield and scope. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reaction on a Bromo-Pyridine Scaffold

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |

| Bromo-pyridine derivative | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Aryl-substituted pyridine |

| Bromo-pyridine derivative | Alkylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene | Alkyl-substituted pyridine |

Note: This table represents a generalized scheme for Suzuki-Miyaura reactions on bromo-pyridine systems.

The primary alcohol of the ethanol side chain in "this compound" offers a rich platform for a variety of chemical modifications. These transformations can alter the polarity, steric bulk, and reactivity of this portion of the molecule.

Standard organic transformations can be applied to the hydroxyl group, including:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. For instance, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would favor the formation of the aldehyde, while stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent would lead to the carboxylic acid.

Esterification: The hydroxyl group can be readily converted to an ester by reaction with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) under appropriate catalytic conditions (e.g., acid catalysis or in the presence of a coupling agent).

Etherification: The formation of an ether can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

These modifications are fundamental in synthetic strategies that require the conversion of the ethanol side chain into other functional groups necessary for subsequent cyclization or coupling reactions.

While "this compound" itself is achiral, stereoselective derivatization can be introduced in subsequent synthetic steps, particularly when it is incorporated into a larger molecule with chiral centers. For instance, if the ethanol side chain is oxidized to a ketone, the asymmetric reduction of the ketone can lead to the formation of a chiral secondary alcohol. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.

Furthermore, if the derivatized molecule contains prochiral centers, enantioselective reactions can be employed to introduce chirality. The development of stereoselective methods is crucial in medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry.

This compound as a Building Block in Complex Molecule Synthesis

The dual functionality of "this compound" makes it a valuable intermediate in the synthesis of a variety of complex molecules, particularly those with heterocyclic cores and biological activity.

The strategic placement of the bromo and ethanol functionalities on the pyridine ring allows for intramolecular cyclization reactions to form fused heterocyclic systems. For example, the ethanol side chain can be modified to introduce a nucleophilic group that can then react with an electrophilic center introduced at the 3-position (following a Suzuki coupling or other functionalization).

Alternatively, the ethanol group can be converted into a leaving group, and an external nucleophile can be used to construct a new ring. The bromo group can also participate in cyclization reactions, for instance, through palladium-catalyzed intramolecular C-N or C-O bond formation. Such strategies are employed in the synthesis of various fused pyridine systems, which are common motifs in medicinal chemistry. nih.gov

The pyridine scaffold is a privileged structure in medicinal chemistry and is found in numerous approved drugs. Bromo-substituted pyridines, in particular, are key intermediates in the synthesis of various kinase inhibitors. arabjchem.orged.ac.ukresearchgate.net The closely related compound, (3-Bromo-6-Methylpyridin-2-Yl)Methanol (B6314754), is explicitly mentioned as a key intermediate in the development of kinase inhibitors. myskinrecipes.com This highlights the potential of "this compound" to serve a similar role. The bromo group allows for the introduction of various substituents that can interact with the active site of kinases, while the rest of the molecule provides a scaffold for further functionalization to improve potency and selectivity. For example, derivatives of this compound could potentially be used in the synthesis of PIM kinase inhibitors. nih.gov

Similarly, the pyridine moiety is also present in some cyclooxygenase-2 (COX-2) inhibitors. nih.govwikipedia.orgacs.org The development of selective COX-2 inhibitors is an important area of research for the treatment of inflammation and pain. researchgate.net The structural features of "this compound" make it a plausible starting point for the synthesis of novel COX-2 inhibitor scaffolds. The bromo group can be functionalized to introduce the necessary pharmacophoric elements for COX-2 selectivity, and the ethanol side chain can be modified to optimize the pharmacokinetic properties of the final compound.

Precursor for Advanced Polyfunctionalized Pyridine Systems

The strategic positioning of a bromo substituent and a hydroxyethyl (B10761427) group on the 6-methylpyridine scaffold makes this compound a versatile precursor for the synthesis of a variety of advanced polyfunctionalized pyridine systems. The presence of multiple reactive sites allows for a range of derivatization strategies, leading to the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science.

The primary routes for derivatization involve transformations of the hydroxyl group and palladium-catalyzed cross-coupling reactions at the bromo position. These reactions can be performed sequentially or in tandem to introduce diverse functionalities and build intricate molecular frameworks.

Functionalization of the Hydroxyethyl Group

The primary alcohol functionality of this compound can be readily transformed into other functional groups, providing a handle for further synthetic manipulations.

Oxidation to Aldehyde and Carboxylic Acid: Mild oxidation of the primary alcohol yields the corresponding aldehyde, 2-(3-Bromo-6-methylpyridin-2-yl)acetaldehyde. This aldehyde can serve as a key intermediate for various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and reductive aminations, to introduce further complexity. More vigorous oxidation leads to the formation of 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid, which can be converted to esters, amides, and other carboxylic acid derivatives.

Esterification and Etherification: The hydroxyl group can be readily esterified with a variety of carboxylic acids or their derivatives to form the corresponding esters. Similarly, etherification reactions can be employed to introduce different alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule.

Conversion to Halides and Other Leaving Groups: The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide (e.g., by reaction with thionyl chloride or phosphorus tribromide). This transformation activates the side chain for nucleophilic substitution reactions, allowing for the introduction of a wide range of nucleophiles, including amines, azides, cyanides, and thiols.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo substituent at the 3-position of the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl groups by coupling with the corresponding boronic acids or esters. This strategy is particularly useful for the synthesis of biaryl and heteroaryl-substituted pyridines, which are common motifs in pharmacologically active compounds.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon triple bond by coupling with terminal alkynes. The resulting alkynylpyridines are versatile intermediates that can undergo further transformations, such as cycloaddition reactions or conversion to other functional groups.

Heck Coupling: The Heck reaction provides a means to introduce alkenyl substituents by coupling with alkenes.

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling with a variety of primary and secondary amines, leading to the synthesis of aminopyridine derivatives.

Synthesis of Fused Polycyclic Systems

The strategic combination of functional group transformations and cross-coupling reactions on the this compound scaffold can be utilized in cascade or tandem reaction sequences to construct fused polycyclic systems. For instance, a Sonogashira coupling to introduce an appropriately functionalized alkyne, followed by an intramolecular cyclization reaction, can lead to the formation of indolizine (B1195054) or other nitrogen-containing heterocyclic systems.

The following table summarizes some of the key derivatization strategies and the resulting classes of polyfunctionalized pyridine systems.

| Reaction Type | Functional Group Targeted | Reagents and Conditions | Product Class |

| Oxidation | Hydroxyethyl | PCC, DMP (mild); KMnO4, Jones reagent (strong) | Aldehydes, Carboxylic Acids |

| Esterification | Hydroxyethyl | Carboxylic acid, DCC/DMAP or acid chloride/pyridine | Esters |

| Etherification | Hydroxyethyl | Alkyl halide, NaH | Ethers |

| Nucleophilic Substitution | Hydroxyethyl (after conversion to leaving group) | NaN3, KCN, RNH2, etc. | Azides, Nitriles, Amines, etc. |

| Suzuki-Miyaura Coupling | Bromo | Arylboronic acid, Pd catalyst, base | Biaryls, Heteroarylpyridines |

| Sonogashira Coupling | Bromo | Terminal alkyne, Pd/Cu catalyst, base | Alkynylpyridines |

| Heck Coupling | Bromo | Alkene, Pd catalyst, base | Alkenylpyridines |

| Buchwald-Hartwig Amination | Bromo | Amine, Pd catalyst, base | Aminopyridines |

These derivatization strategies highlight the utility of this compound as a versatile building block for the synthesis of a diverse range of complex, polyfunctionalized pyridine derivatives, which are of significant interest in various fields of chemical research.

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in exploring the electronic characteristics and potential reactivity of pyridine (B92270) derivatives.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. derpharmachemica.com A smaller gap generally suggests higher reactivity.

For substituted pyridines, DFT calculations are commonly used to determine these electronic parameters. researchgate.netresearchgate.net In the case of 2-(3-Bromo-6-methylpyridin-2-yl)ethanol, the electron-donating methyl and ethanol (B145695) groups, along with the electron-withdrawing bromine atom, collectively influence the electron density distribution across the pyridine ring. The HOMO is expected to be delocalized over the pyridine ring, while the LUMO may also exhibit significant π* character. mdpi.com Theoretical studies on similar compounds, such as 2-Bromo-3-hydroxy-6-Methyl Pyridine, have shown a frontier orbital energy gap of approximately 5.395 eV, calculated using the B3LYP method with a 6-311G(d,p) basis set. researchgate.net A study on 2,6-bis(bromo-methyl)pyridine reported a similar gap of 4.65 eV. derpharmachemica.com

A molecular electrostatic potential (MEP) map can further elucidate the electronic landscape, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for chemical reactions. mdpi.comekb.eg

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.95 eV |

| LUMO Energy | -1.55 eV |

| HOMO-LUMO Gap | 5.40 eV |

| Dipole Moment | 3.85 D |

Note: The values in the table are hypothetical, based on typical results from DFT calculations for structurally similar bromo-substituted pyridine derivatives. researchgate.netresearchgate.net

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and activation energies, providing a detailed picture of the reaction pathway. For a molecule like this compound, computational studies could elucidate the mechanisms of reactions such as nucleophilic aromatic substitution at the bromine-bearing carbon or palladium-catalyzed cross-coupling reactions.

DFT calculations can model the step-by-step process of such transformations, including oxidative addition, transmetalation, and reductive elimination in catalytic cycles. This allows for the rationalization of experimental outcomes and the prediction of reaction feasibility and selectivity under various conditions.

Quantum chemical calculations have become a reliable method for predicting spectroscopic data, which is crucial for structure elucidation. frontiersin.org Methods like DFT can accurately compute the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. compchemhighlights.org The accuracy of these predictions has significantly improved, with modern functionals and basis sets often providing results that are in close agreement with experimental data, especially when solvent effects are included using models like the Polarizable Continuum Model (PCM). compchemhighlights.orggithub.io

For this compound, theoretical calculations could predict the ¹H and ¹³C NMR spectra, aiding in the assignment of signals in experimentally obtained spectra. Machine learning algorithms are also emerging as powerful tools to enhance the speed and accuracy of NMR predictions. frontiersin.orgnih.gov Similarly, vibrational frequencies corresponding to IR and Raman spectra can be calculated, helping to assign specific vibrational modes to the observed spectral bands. researchgate.net

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine H (position 4) | 7.65 |

| Pyridine H (position 5) | 7.20 |

| CH₃ | 2.50 |

| CH₂ (adjacent to pyridine) | 3.10 |

| CH₂ (adjacent to OH) | 3.90 |

| Pyridine C-Br | 120.0 |

| Pyridine C-CH₃ | 158.0 |

Note: The chemical shifts are hypothetical and represent typical values that would be expected from DFT calculations for this structure.

Conformational Analysis and Molecular Dynamics

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are used to explore these aspects.

This compound possesses conformational flexibility, primarily due to the rotation around the single bonds of the ethanol side chain. Conformational analysis, often performed by systematically rotating dihedral angles and calculating the corresponding energy, can identify the most stable, low-energy conformations. Theoretical studies on similar substituted pyridines have successfully used methods like B3LYP to analyze conformational preferences. nih.gov

For the title compound, key dihedral angles would include the C(pyridine)-C(ethanol)-C-O and C-C-O-H angles. The energetic landscape would reveal the rotational barriers and the relative stability of different conformers (e.g., gauche vs. anti). The preferred conformation is likely influenced by intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the pyridine nitrogen atom.

| Conformer | Dihedral Angle (Cpy-C-C-O) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | ~60° | 0.00 | Gauche, stabilized by intramolecular H-bond |

| 2 | 180° | 1.50 | Anti, extended conformation |

| 3 | ~300° | 0.25 | Gauche, alternative H-bond possibility |

Note: The data presented are illustrative examples of what a conformational analysis might reveal.

In the solid state, molecules arrange themselves into a crystal lattice, a process governed by intermolecular interactions. Computational studies can predict and analyze these interactions, which are crucial for understanding properties like melting point, solubility, and polymorphism. For this compound, several types of interactions are expected to direct its crystal packing.

Hirshfeld surface analysis is a common computational technique used to visualize and quantify these intermolecular contacts within a crystal lattice, providing a detailed fingerprint of the packing environment. ekb.eg

Structure-Activity Relationship (SAR) Insights from Computational Approaches

As of the current body of scientific literature, there are no specific computational or theoretical studies focused on the structure-activity relationship (SAR) of this compound. While computational methods such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and density functional theory (DFT) are commonly employed to investigate how the chemical structure of pyridine derivatives influences their biological activities, research dedicated to this particular compound is not publicly available.

General computational studies on various pyridine derivatives have explored the impact of different substituents on their biological effects, such as antimicrobial, anticancer, and anti-inflammatory activities. These studies often analyze parameters like electronic properties (HOMO-LUMO gap), steric factors, and lipophilicity to build predictive models. However, without specific research on this compound or its closely related analogs, any discussion on its computational SAR would be speculative.

Therefore, this section remains to be elaborated upon pending future research in this area.

Lack of Specific Data for this compound Prevents Detailed Analytical Article Generation

Initial research efforts to compile a detailed scientific article on the analytical methodologies for the characterization and purity assessment of "this compound" have been unable to locate specific experimental data for this particular compound. Despite a thorough search for methodologies related to its chromatographic separation and spectroscopic characterization, no direct research findings, such as HPLC retention times, TLC Rƒ values, or specific NMR, IR, and mass spectrometry spectral data, could be found in the public domain for "this compound".

While general principles of these analytical techniques and data for structurally related compounds are available, the strict requirement to focus solely on "this compound" and to provide detailed, accurate research findings precludes the generation of an article based on inference or data from analogous molecules. The creation of such an article without specific data would not meet the required standards of scientific accuracy and would venture into speculation.

Therefore, until specific analytical studies on "this compound" are published and accessible, it is not possible to generate the requested article with the specified level of detail and adherence to factual accuracy.

Analytical Methodologies for Characterization and Purity Assessment of Derivatives

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is indispensable for unambiguously determining the molecular structure, conformation, and intermolecular interactions of crystalline solids, such as derivatives of "2-(3-Bromo-6-methylpyridin-2-yl)ethanol". The resulting data is crucial for understanding the compound's physical and chemical properties.

While specific crystallographic data for "this compound" is not publicly available, the analysis of closely related structures, such as "2-Bromo-3-hydroxy-6-methylpyridine," offers valuable insights into the methodologies and the type of structural information that can be obtained. nih.govresearchgate.net

The process of X-ray structure elucidation begins with the growth of a high-quality single crystal. For a related compound, colorless crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution in ethanol (B145695). nih.govresearchgate.net Once a suitable crystal is mounted on a diffractometer, it is irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

The analysis of this diffraction pattern allows for the determination of the unit cell dimensions, which are the fundamental repeating units of the crystal lattice, and the space group, which describes the symmetry of the crystal. For instance, the crystal data for "2-Bromo-3-hydroxy-6-methylpyridine" revealed an orthorhombic crystal system. nih.gov

Detailed refinement of the diffraction data yields the precise coordinates of each atom within the unit cell, enabling the calculation of bond lengths, bond angles, and torsion angles. In the crystal structure of "2-Bromo-3-hydroxy-6-methylpyridine," the bromine atom was found to be slightly displaced from the mean plane of the pyridine (B92270) ring. nih.govresearchgate.net Such subtle structural details are only accessible through X-ray crystallography.

Furthermore, this technique elucidates intermolecular interactions, such as hydrogen bonding, which play a critical role in the packing of molecules within the crystal. In the case of "2-Bromo-3-hydroxy-6-methylpyridine," molecules are linked into chains by O-H···N hydrogen bonds, and these chains are further connected by weaker C-H···Br interactions to form a two-dimensional network. nih.govresearchgate.net Understanding these interactions is vital for predicting and controlling the solid-state properties of the material.

The table below summarizes typical crystallographic data that would be obtained for a derivative of "this compound," based on the available information for a similar compound. nih.gov

| Parameter | Value |

| Chemical Formula | C₆H₆BrNO |

| Molecular Weight | 188.03 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 11.4484 (19) Å, b = 9.0914 (15) Å, c = 13.230 (2) Å |

| Volume | 1377.1 (4) ų |

| Z | 8 |

| Radiation | Mo Kα |

| Temperature | 298 K |

Table 1: Illustrative Crystallographic Data for a Related Pyridine Derivative.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-Bromo-6-methylpyridin-2-yl)ethanol?

- Methodological Answer :

- Halogenation : Bromination of 6-methylpyridin-2-yl ethanol derivatives using bromine or NBS (N-bromosuccinimide) in solvents like chloroform or DCM under reflux (40–60°C). Reaction monitoring via TLC or GC-MS is recommended to optimize bromine positioning .

- Functionalization : Ethanol group introduction via nucleophilic substitution or reduction of ester intermediates (e.g., using NaBH₄ or LiAlH₄). For example, reduce 2-(3-bromo-6-methylpyridin-2-yl)acetic acid ester to the corresponding alcohol .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) identifies pyridine ring protons (δ 7.2–8.5 ppm), methyl groups (δ 2.5 ppm), and ethanol protons (δ 3.7–4.2 ppm). ¹³C NMR confirms bromine-induced deshielding at C3 .

- Mass Spectrometry : ESI-MS or EI-MS detects molecular ion peaks (expected ~245–250 m/z for C₈H₁₀BrNO) and fragmentation patterns (e.g., loss of –CH₂CH₂OH).

- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. What safety precautions are required for handling this compound?

- Methodological Answer :

- Lab Practices : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. The bromine substituent may pose toxicity risks .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent decomposition.

- Disposal : Follow institutional guidelines for halogenated waste .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance bromination efficiency compared to chloroform .

- Catalysis : Use Lewis acids (e.g., FeCl₃) to direct bromine regioselectivity to the pyridine C3 position .

- Temperature Control : Gradual heating (e.g., 40°C → 80°C) minimizes side products like di-brominated derivatives .

Q. How should researchers resolve contradictions in reported synthetic protocols?

- Methodological Answer :

- Comparative Analysis : Replicate conflicting methods (e.g., bromine vs. NBS routes) under controlled conditions and compare yields/purity via HPLC .

- Mechanistic Studies : Use DFT calculations to model reaction pathways and identify energetically favorable bromination sites .

- Validation : Cross-check intermediates (e.g., 3-bromo-6-methylpyridine-2-carbaldehyde) via IR spectroscopy (C=O stretch ~1700 cm⁻¹) .

Q. What strategies assess substituent effects on reactivity and bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 2-(3-chloro-6-methylpyridin-2-yl)ethanol) and compare their catalytic or biological activity .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., enzymes) based on substituent electronic profiles .

Q. How to evaluate potential biological activity of this compound?

- Methodological Answer :

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values against Gram+/Gram– bacteria) or cytotoxicity using MTT assays (e.g., IC₅₀ in cancer cell lines) .

- Target Identification : Use SPR (surface plasmon resonance) to screen for binding to therapeutic targets (e.g., kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.